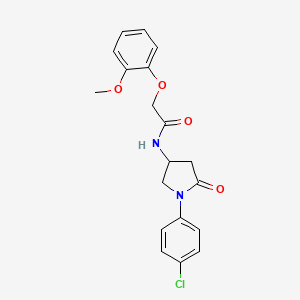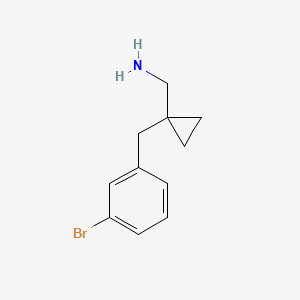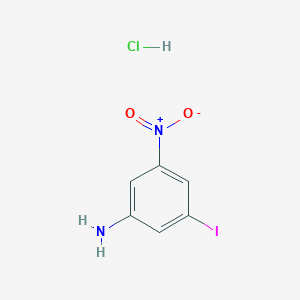![molecular formula C18H22BrN3O B2883051 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea CAS No. 324062-50-2](/img/structure/B2883051.png)
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea, also known as ABAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ABAU is a urea derivative that has a unique molecular structure and exhibits promising biological activities.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is not fully understood. However, studies have shown that 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exerts its biological activities by modulating various signaling pathways. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea inhibits the activation of NF-kB by inhibiting the phosphorylation and degradation of IkB, an inhibitor of NF-kB. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the activation of MAPKs, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exhibits various biochemical and physiological effects. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the growth and metastasis of tumors in vivo. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has several advantages for lab experiments. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is easy to synthesize, and the yield of the product is high. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea can be obtained in pure form through recrystallization. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exhibits potent biological activities, making it an ideal candidate for various scientific research applications.
However, there are also limitations to using 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea in lab experiments. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is a relatively new compound, and its mechanism of action is not fully understood. Further studies are required to elucidate the mechanism of action of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea fully. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also exhibits cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea. One area of research is to elucidate the mechanism of action of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea fully. Further studies are required to understand how 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea modulates various signaling pathways and exerts its biological activities. Another area of research is to explore the potential applications of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea in other areas, such as neurodegenerative diseases and autoimmune disorders. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has also been shown to exhibit potent antiviral activity, making it an ideal candidate for the development of antiviral drugs. Further studies are required to explore the potential of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea as an antiviral agent.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea involves the reaction of 1-adamantylamine with 4-bromobenzaldehyde in the presence of urea and a catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea. The synthesis of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is relatively straightforward, and the yield of the product is high. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea can be obtained in pure form through recrystallization.
Applications De Recherche Scientifique
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is its anti-cancer activity. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has also been shown to inhibit the growth and metastasis of tumors in vivo.
Another area of research is its anti-inflammatory activity. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the inflammatory response.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c19-16-3-1-12(2-4-16)11-20-22-17(23)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,21,22,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARWKSWJGGKSKX-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C\C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2882971.png)

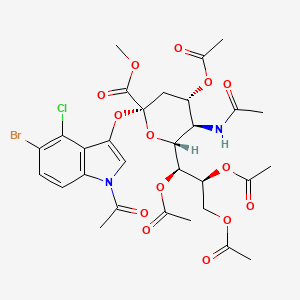
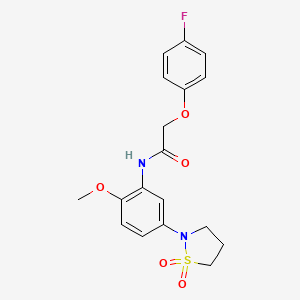
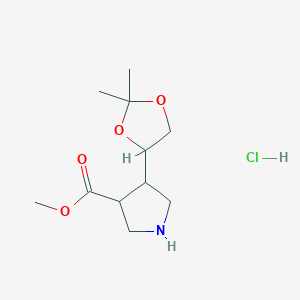
![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)
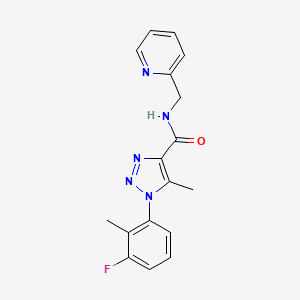
![N-{4-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]phenyl}-2-furamide](/img/structure/B2882983.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2882984.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)
